Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-
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Overview
Description
Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- is a heterocyclic compound that belongs to the family of azepines. This compound is characterized by a seven-membered ring containing nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using two methodologies: microwave-assisted method and conventional heated method . The microwave-assisted method offers the advantage of shorter reaction times and higher yields, while the conventional method provides a more straightforward approach with mild reaction conditions.
Industrial Production Methods
Industrial production of pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[4,3-b]azepine derivatives with various functional groups.
Scientific Research Applications
Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes and pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the arrangement of the nitrogen atoms and the size of the ring.
Pyrazolo[3,4-b]azepines: These compounds have a similar azepine ring but may differ in the substitution patterns and functional groups.
Uniqueness
Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl- is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[4,3-b]azepine |
InChI |
InChI=1S/C8H13N3/c1-11-8-4-2-3-5-9-7(8)6-10-11/h6,9H,2-5H2,1H3 |
InChI Key |
QMPOEADZVYPJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)NCCCC2 |
Origin of Product |
United States |
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